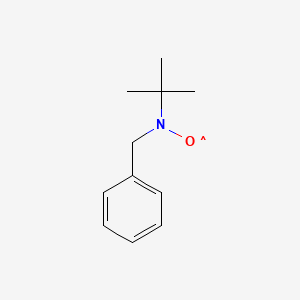
Trimethylsilylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylsilylurea, also known as N,N’-bis(trimethylsilyl)urea, is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a urea backbone. This compound is widely used in organic synthesis due to its ability to act as a protecting group for amines and alcohols, as well as its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Trimethylsilylurea can be synthesized through the reaction of urea with hexamethyldisilazane at elevated temperatures. The reaction is typically carried out in the presence of an acid catalyst, such as a Lewis acid or a hydrogen ion-yielding acid, to facilitate the process and improve yields . The reaction conditions involve heating the mixture to a temperature sufficient to evolve ammonia, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as vacuum distillation or recrystallization to obtain the desired compound.
化学反应分析
Types of Reactions
Trimethylsilylurea undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form substituted urea derivatives.
Cyclization Reactions: It participates in cyclization reactions to form heterocyclic compounds such as imidazolidinones, triazinones, and pyrimidinones.
Desilylation Reactions: The trimethylsilyl groups can be removed under acidic or basic conditions to regenerate the parent urea compound.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles like methyl isocyanate, dimethyl acetylenedicarboxylate, and trichloroacetonitrile. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as imidazolidinones, triazinones, and pyrimidinones. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
Trimethylsilylurea has a wide range of applications in scientific research, including:
Biology: It serves as a reagent in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of trimethylsilylurea involves its ability to act as a protecting group for functional groups such as amines and alcohols. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the protected site. Additionally, the compound can participate in various chemical reactions, forming stable intermediates that facilitate the synthesis of complex molecules .
相似化合物的比较
Similar Compounds
Bis(trimethylsilyl)acetamide: Another organosilicon compound used as a protecting group and reagent in organic synthesis.
Trimethylsilyl chloride: A commonly used silylating agent for the protection of hydroxyl groups.
Uniqueness
Trimethylsilylurea is unique due to its dual functionality as both a protecting group and a reagent in various chemical reactions. Its ability to form stable intermediates and participate in cyclization reactions makes it a valuable tool in organic synthesis .
属性
IUPAC Name |
trimethylsilylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2OSi/c1-8(2,3)6-4(5)7/h1-3H3,(H3,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATYKEFFPLPLST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504216 |
Source


|
| Record name | N-(Trimethylsilyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18148-61-3 |
Source


|
| Record name | N-(Trimethylsilyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
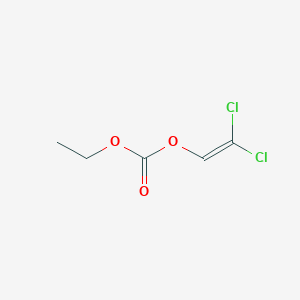
![N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine](/img/structure/B14703194.png)
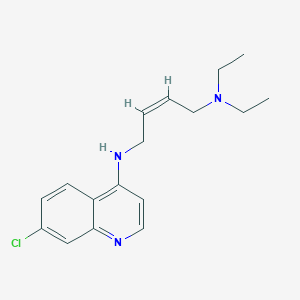
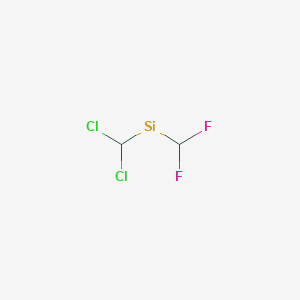
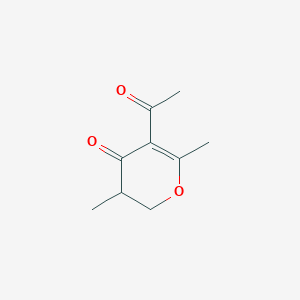
![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)
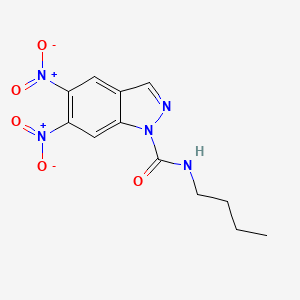
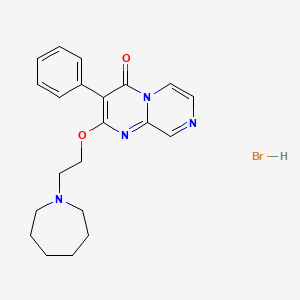
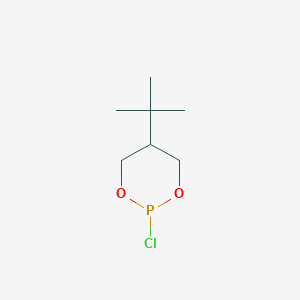
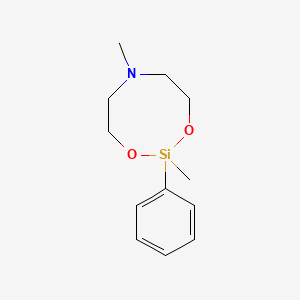
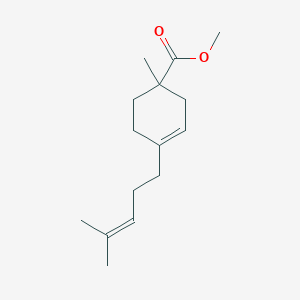
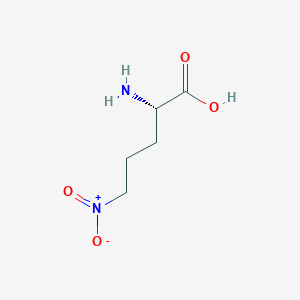
![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)
